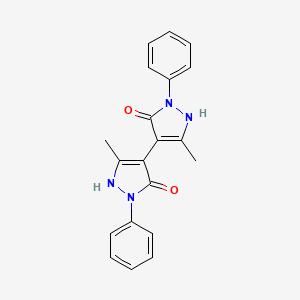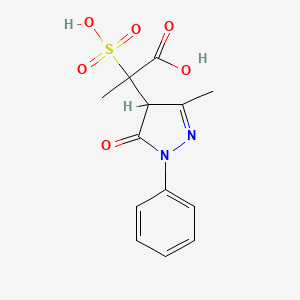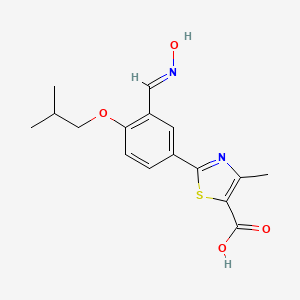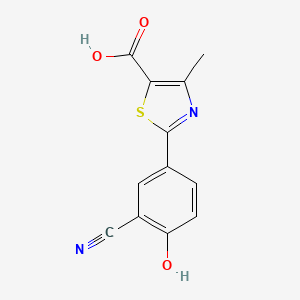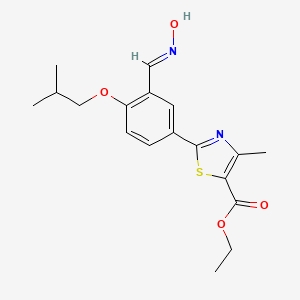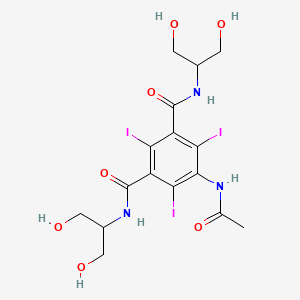
Aceclofenaco Acético
Descripción general
Descripción
“2-(2-(2-(2-(2,6-Dichlorophenylamino)-phenyl)acetoxy)acetoxy)acetic acid” is a chemical compound with the molecular formula C18H15Cl2NO6 . It has an average mass of 412.221 Da and a monoisotopic mass of 411.027649 Da .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two dichlorophenylamino groups attached to a phenyl ring, which is further linked to acetoxy groups and an acetic acid group . This structure is likely to confer specific physical and chemical properties to the compound.Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 554.1±50.0 °C at 760 mmHg, and a flash point of 288.9±30.1 °C . It has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 10 freely rotating bonds . Its LogP value is 4.66, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Fármaco Antiinflamatorio No Esteroideo (AINE)
El Aceclofenaco Acético es un AINE potente que pertenece al grupo del ácido fenilacético {svg_1}. Es un potente bloqueador de la COX-II e inhibe la síntesis de prostaglandina E2 {svg_2}. Las propiedades antiinflamatorias son comparables a otros AINE como el diclofenaco {svg_3}.
Analgésico
El this compound se utiliza como un analgésico eficaz en el dolor lumbar, dental o ginecológico {svg_4}. Ayuda a reducir el dolor, la inflamación y la rigidez asociados a estas afecciones, mejorando la calidad de vida de los pacientes {svg_5}.
Antipirético
Además de sus propiedades antiinflamatorias y analgésicas, el this compound también tiene actividades antipiréticas {svg_6}. Esto lo hace útil para reducir la fiebre y controlar los síntomas asociados a la fiebre.
Tratamiento de la Osteoartritis
El this compound se usa comúnmente en el tratamiento de la osteoartritis {svg_7}. Ayuda a controlar la inflamación para controlar los síntomas ya que la reversión completa de la enfermedad no es práctica {svg_8}. Ha mostrado una disminución significativa del dolor y la gravedad de los síntomas y una mejora de la capacidad funcional en pacientes con osteoartritis {svg_9}.
Tratamiento de la Artritis Reumatoide
El this compound también se prescribe para la artritis reumatoide {svg_10}. Ayuda a reducir el dolor, la inflamación y la rigidez asociados a esta afección, mejorando la calidad de vida de los pacientes {svg_11}.
Tratamiento de la Espondilitis Anquilosante
Otra aplicación del this compound es en el tratamiento de la espondilitis anquilosante {svg_12}. Ayuda a reducir el dolor, la inflamación y la rigidez asociados a esta afección, mejorando la calidad de vida de los pacientes {svg_13}.
Tratamiento de la Dismenorrea
El this compound es eficaz en el tratamiento del dolor de la dismenorrea {svg_14}. Una sola dosis oral de aceclofenaco de 100 mg es suficiente para reducir la dismenorrea primaria {svg_15}.
Investigación Farmacéutica
En la investigación farmacéutica, el this compound se utiliza en estudios de desarrollo y validación de métodos {svg_16}. Por ejemplo, se utiliza en análisis de réplicas, realizados utilizando tres soluciones preparadas por adición estándar del principio farmacéutico activo puro en tres niveles de concentración diferentes del 80%, 100% y 120% {svg_17}.
Mecanismo De Acción
Target of Action
Acetic Aceclofenac, also known as 2-(2-(2-(2-(2,6-Dichlorophenylamino)-phenyl)acetoxy)acetoxy)acetic acid, primarily targets the cyclo-oxygenase enzyme (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are inflammatory mediators that cause pain, swelling, inflammation, and fever .
Mode of Action
Acetic Aceclofenac works by potently inhibiting the COX enzyme . This inhibition downregulates the production of various inflammatory mediators, including prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor (TNF) from the arachidonic acid (AA) pathway . The inhibition of IL-6 is thought to be mediated by diclofenac converted from acetic aceclofenac .
Biochemical Pathways
The primary biochemical pathway affected by Acetic Aceclofenac is the arachidonic acid (AA) pathway . Through COX-2 inhibition, Acetic Aceclofenac downregulates the production of various inflammatory mediators, including PGE2, IL-1β, and TNF . These mediators are involved in the inflammatory response, and their downregulation results in reduced inflammation and pain.
Pharmacokinetics
Acetic Aceclofenac belongs to BCS Class II, indicating that it possesses poor aqueous solubility but high permeability . It is metabolized in human hepatocytes and human microsomes to form a major metabolite, which is then further conjugated . These properties impact the bioavailability of Acetic Aceclofenac, influencing its therapeutic effects.
Result of Action
The molecular and cellular effects of Acetic Aceclofenac’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX enzyme and downregulating the production of inflammatory mediators, Acetic Aceclofenac reduces inflammation, swelling, and fever . This leads to symptomatic relief in various conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .
Action Environment
The action, efficacy, and stability of Acetic Aceclofenac can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by factors such as the patient’s diet, age, and overall health status. Furthermore, Acetic Aceclofenac has been reported to have improved general and gastrointestinal tolerability relative to other NSAIDs , suggesting that it may be less affected by gastrointestinal conditions.
Propiedades
IUPAC Name |
2-[2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetyl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO6/c19-12-5-3-6-13(20)18(12)21-14-7-2-1-4-11(14)8-16(24)27-10-17(25)26-9-15(22)23/h1-7,21H,8-10H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMXAVBMWGEQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OCC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746915 | |
| Record name | {[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215709-75-3 | |
| Record name | Acetic aceclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215709753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETIC ACECLOFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4I1N4M2NC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


